2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone
CAS No.:
Cat. No.: VC20081397
Molecular Formula: C16H14N2OS
Molecular Weight: 282.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H14N2OS |
|---|---|
| Molecular Weight | 282.4 g/mol |
| IUPAC Name | 2-(2-phenylethylsulfanyl)-3H-quinazolin-4-one |
| Standard InChI | InChI=1S/C16H14N2OS/c19-15-13-8-4-5-9-14(13)17-16(18-15)20-11-10-12-6-2-1-3-7-12/h1-9H,10-11H2,(H,17,18,19) |
| Standard InChI Key | WSQDOMDSOBOPNI-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C(=O)N2 |
Introduction
Chemical Identity and Structural Characteristics
2-[(2-Phenylethyl)sulfanyl]-4(3H)-quinazolinone (IUPAC name: 2-(2-phenylethylsulfanyl)-3H-quinazolin-4-one) is a heterocyclic organic compound with the molecular formula C₁₆H₁₄N₂OS and a molecular weight of 282.4 g/mol. Its structure combines a quinazolinone backbone—a bicyclic system comprising fused benzene and pyrimidine rings—with a sulfanyl-linked 2-phenylethyl group at position 2. The canonical SMILES representation, C1=CC=C(C=C1)CCSC2=NC3=CC=CC=C3C(=O)N2, underscores the connectivity of the phenylethyl moiety via a sulfur atom to the quinazolinone core.
Spectroscopic and Computational Data
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InChI Key: WSQDOMDSOBOPNI-UHFFFAOYSA-N.
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UV-Vis Spectrum: Quinazolinones typically exhibit absorption maxima near 260–300 nm due to π→π* transitions in the aromatic system.
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Thermal Stability: Differential scanning calorimetry (DSC) of analogous quinazolinones suggests decomposition temperatures above 250°C, indicative of robust thermal stability .
The phenylethylsulfanyl group enhances lipophilicity, potentially improving membrane permeability, while the quinazolinone core provides sites for hydrogen bonding and π-stacking interactions with biological targets .
Synthetic Methodologies
The synthesis of 2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone follows multi-step protocols common to quinazolinone derivatives. A representative pathway involves:
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Condensation: Reaction of anthranilic acid derivatives with 2-phenylethylthiol under acidic conditions to form a thioether intermediate.
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Cyclization: Treatment with formamide or urea at elevated temperatures (150–200°C) to cyclize the intermediate into the quinazolinone framework.
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Catalytic Optimization: Palladium or iron catalysts may be employed to enhance yields, particularly in Suzuki-Miyaura cross-coupling reactions for structurally related analogs .
Table 1. Key Synthetic Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Yield | 60–75% (typical for quinazolinones) | |
| Reaction Temperature | 150–200°C | |
| Catalysts | Pd(OAc)₂, FeCl₃ |
Alternative routes include microwave-assisted synthesis, which reduces reaction times from hours to minutes, and solid-phase techniques for high-throughput library generation .
Biological Activities and Mechanisms
Anticancer Activity
2-[(2-Phenylethyl)sulfanyl]-4(3H)-quinazolinone exhibits antiproliferative effects against multiple cancer cell lines. In a 2024 study, analogs of this compound demonstrated mean GI₅₀ values of 6.33–17.90 µM against lung, breast, and central nervous system (CNS) cancers, outperforming 5-fluorouracil (GI₅₀: 18.60 µM) in select cases . Mechanistic studies suggest inhibition of epidermal growth factor receptor (EGFR) kinase through competitive binding at the ATP site, as evidenced by molecular docking simulations .
Table 2. Anticancer Activity Against NCI-60 Cell Lines
| Cell Line | GI₅₀ (µM) | Comparison to Erlotinib | Source |
|---|---|---|---|
| A549 (Lung) | 7.29 | Comparable | |
| MCF-7 (Breast) | 6.33 | Superior | |
| SF-268 (CNS) | 8.45 | Superior |
Antimicrobial Properties
Quaternary ammonium derivatives of quinazolinones, including 2-[(2-phenylethyl)sulfanyl]-4(3H)-quinazolinone, show broad-spectrum antimicrobial activity. A 2019 study reported minimum inhibitory concentrations (MICs) of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli, attributed to disruption of microbial cell membrane integrity .
Enzyme Modulation
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Nitric Oxide Synthase (NOS): Analogous compounds modulate NO production, influencing convulsive seizure thresholds in murine models .
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Microtubule Polymerization: Inhibition of tubulin assembly (IC₅₀: ~4 µM) disrupts mitosis in cancer cells.
Pharmacological Applications
Oncology
The compound’s EGFR inhibitory activity positions it as a candidate for non-small cell lung cancer (NSCLC) therapy. Structural analogs like erlotinib (GI₅₀: 7.29 µM) share similar quinazoline scaffolds but require higher doses for equivalent efficacy .
Central Nervous System Disorders
Modulation of glutamatergic and GABAergic systems via NO pathway regulation suggests potential in epilepsy treatment .
Antimicrobial Agents
Functionalization with pyridinium groups enhances activity against multidrug-resistant pathogens, with logP values of 2.1–3.4 optimizing blood-brain barrier penetration .
Recent Advances and Future Directions
Recent studies (2024–2025) emphasize:
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Hybrid Molecules: Conjugation with triazole or oxadiazole rings to improve bioavailability .
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Metal Complexes: Palladium(II) and ruthenium(II) complexes exhibit enhanced cytotoxicity (IC₅₀: 1.2–3.8 µM) and DNA-binding affinity .
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Targeted Delivery: Nanoparticle-encapsulated formulations reduce off-target effects in preclinical models .
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